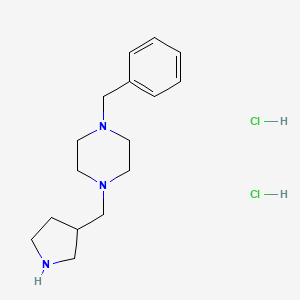
1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol
Descripción general
Descripción
“1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol” is a compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is a derivative of piperidine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H15N3O2), molecular weight (221.26 g/mol), and its structure .Aplicaciones Científicas De Investigación
2. Role in Hydrodenitrogenation Studies In studies of hydrodenitrogenation (HDN), compounds such as 2-methylpiperidine, which are structurally akin to 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol, have been used to understand the process of pyridine ring hydrogenation and nitrogen removal. This research has implications for chemical reactions involving nitrogen-containing heterocycles (Egorova et al., 2002).
3. Piperidine Synthesis in Organic Chemistry The synthesis of piperidines, closely related to this compound, is crucial in medicinal chemistry. Novel methodologies for creating chiral piperidines, such as enantioselective, radical-mediated δ C-H cyanation, highlight the significance of piperidine structures in drug development (Zhang et al., 2019).
4. Application in Reversible Hydrogen Storage Research on substituted piperidines for use as reversible organic hydrogen storage liquids has shown that structures like 4-aminopiperidine enhance the rate of catalytic dehydrogenation. This is relevant for the development of hydrogen-powered fuel cells, indicating the potential of such compounds in energy storage solutions (Cui et al., 2008).
5. Antimicrobial Activity of Piperidine Analogs Studies on the antimicrobial properties of novel piperine analogs, which are derivatives of piperidine structures, have shown enhanced activity against various bacterial and fungal strains. This suggests the potential of this compound analogs in developing new antimicrobial agents (Amperayani et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives, which include 1-(4-aminopyridine-2-carbonyl)piperidin-4-ol, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidin-4-ol derivatives have been evaluated for potential treatment of hiv . The compounds were obtained via an efficient synthetic route in excellent yields .
Biochemical Pathways
It’s worth noting that piperidin-4-ol derivatives have been evaluated for their potential treatment of hiv , suggesting that they may interact with biochemical pathways related to this disease.
Result of Action
Piperidin-4-ol derivatives have been evaluated for potential treatment of hiv , suggesting that they may have antiviral effects.
Análisis Bioquímico
Biochemical Properties
1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is involved in the entry process of HIV-1 into cells . The interaction with CCR5 involves a strong salt-bridge interaction due to the presence of a basic nitrogen atom in the compound. Additionally, this compound can form hydrogen bonds with other biomolecules, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . This compound also affects the calcium mobilization assay, which is crucial for various cellular functions. The presence of this compound can modulate the expression of genes involved in immune response and cellular defense mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the CCR5 receptor, inhibiting its function and preventing the entry of HIV-1 into cells . This binding interaction is facilitated by the basic nitrogen atom in the compound, which forms a strong salt-bridge with the receptor. Additionally, this compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit the entry of HIV-1 into cells without causing significant toxic effects . At higher doses, this compound can exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The presence of this compound can also affect metabolic flux and metabolite levels, influencing cellular function and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity and function. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation . For example, this compound can be transported across cell membranes by organic cation transporters, affecting its distribution within tissues. The localization of the compound within specific cellular compartments can influence its activity and interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can influence the compound’s activity and its effects on cellular function and gene expression.
Propiedades
IUPAC Name |
(4-aminopyridin-2-yl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-1-4-13-10(7-8)11(16)14-5-2-9(15)3-6-14/h1,4,7,9,15H,2-3,5-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDSRVRFYXJDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
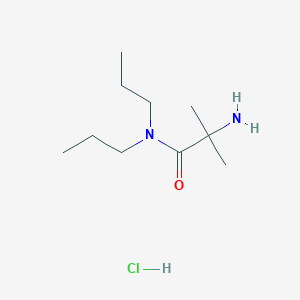
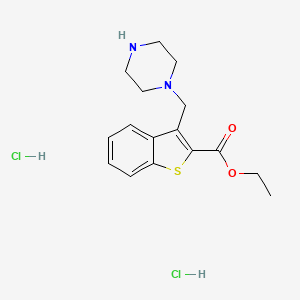
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)

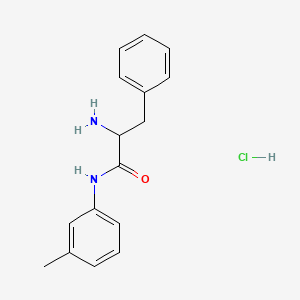
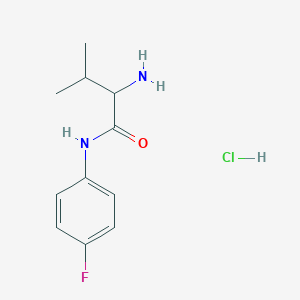

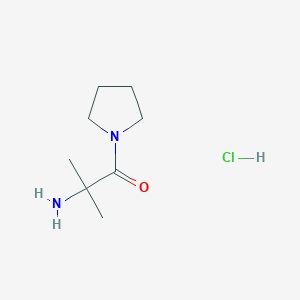
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
